molecular formula C11H11N3O4 B11825031 1-Methyl-5-nitro-1H-benzimidazole-2-propanoic Acid

1-Methyl-5-nitro-1H-benzimidazole-2-propanoic Acid

Cat. No.: B11825031
M. Wt: 249.22 g/mol
InChI Key: XQVZTFWXZBNQGD-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-benzimidazole-2-propanoic acid is a heterocyclic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-nitro-1H-benzimidazole-2-propanoic acid typically involves the condensation of ortho-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of ortho-phenylenediamine with 2-bromo-3-nitropropanoic acid under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-nitro-1H-benzimidazole-2-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-Methyl-5-nitro-1H-benzimidazole-2-carboxylic acid.

    Reduction: Formation of 1-Methyl-5-amino-1H-benzimidazole-2-propanoic acid.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-nitro-1H-benzimidazole-2-propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-benzimidazole-2-propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-nitro-1H-benzimidazole-2-butanoic acid: Similar structure but with a longer carbon chain.

    1-Methyl-5-nitro-1H-benzimidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.

Uniqueness

1-Methyl-5-nitro-1H-benzimidazole-2-propanoic acid is unique due to its specific substitution pattern and the presence of both a nitro group and a propanoic acid group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

3-(1-methyl-5-nitrobenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-13-9-3-2-7(14(17)18)6-8(9)12-10(13)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVZTFWXZBNQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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